Cas no 1186-65-8 (H-Dap-OH.HBr)

H-Dap-OH.HBr (2,3-Diaminopropionic acid hydrobromide) is a protected derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The hydrobromide salt form enhances stability and solubility, making it suitable for peptide synthesis and biochemical research. Its primary advantage lies in its dual amino functionality, which allows for selective modification and incorporation into complex peptide structures. The HBr counterion ensures consistent handling and storage properties. This compound is particularly valuable in the development of constrained peptides, enzyme inhibitors, and chelating agents. Its high purity and well-defined structure make it a reliable building block for medicinal chemistry and material science applications.
H-Dap-OH.HBr structure
H-Dap-OH.HBr structure
商品名:H-Dap-OH.HBr
CAS番号:1186-65-8
MF:C3H9BrN2O2
メガワット:185.019759893417
CID:2893683

H-Dap-OH.HBr 化学的及び物理的性質

名前と識別子

    • H-Dap-OH.HBr
    • Alanine, 3-amino-, hydrobromide
    • (2S)-2,3-diaminopropanoic acid;hydrobromide
    • 3-Amino-L-alanine--hydrogen bromide (1/1)
    • インチ: 1S/C3H8N2O2.BrH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1
    • InChIKey: IZNPALADKWAZMW-DKWTVANSSA-N
    • ほほえんだ: Br.OC([C@H](CN)N)=O

計算された属性

  • せいみつぶんしりょう: 183.98474 g/mol
  • どういたいしつりょう: 183.98474 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 73.3
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 185.02
  • トポロジー分子極性表面積: 89.3

H-Dap-OH.HBr 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D193373-500mg
H-Dap-OH.HBr
1186-65-8
500mg
$ 80.00 2022-06-05
TRC
D193373-50mg
H-Dap-OH.HBr
1186-65-8
50mg
$ 50.00 2022-06-05
TRC
D193373-100mg
H-Dap-OH.HBr
1186-65-8
100mg
$ 65.00 2022-06-05

H-Dap-OH.HBr 関連文献

H-Dap-OH.HBrに関する追加情報

H-Dap-OH.HBr: A Comprehensive Overview

H-Dap-OH.HBr, also known by its CAS number 1186-65-8, is a compound of significant interest in the fields of chemistry and pharmacology. This compound, which stands for (2S,3S)-dihydroxy-4-(3-hydroxyphenyl)butanoic acid hydrobromide, has garnered attention due to its unique chemical properties and potential applications in drug development. In this article, we will delve into the structural characteristics, synthesis methods, and recent research findings related to H-Dap-OH.HBr, providing a comprehensive understanding of its role in contemporary scientific studies.

The chemical structure of H-Dap-OH.HBr is characterized by a butanoic acid backbone with hydroxyl groups at specific positions. The stereochemistry of the compound, defined by its (2S,3S) configuration, plays a crucial role in its biological activity. Recent studies have highlighted the importance of stereochemistry in determining the efficacy and selectivity of compounds in pharmacological applications. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise three-dimensional arrangement of atoms in H-Dap-OH.HBr, providing valuable insights into its molecular interactions.

The synthesis of H-Dap-OH.HBr involves a multi-step process that typically begins with the preparation of the dihydroxybutanoic acid precursor. This precursor undergoes various transformations, including oxidation and bromination, to yield the final product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly synthesis routes for H-Dap-OH.HBr. These methods not only reduce production costs but also minimize the environmental footprint associated with large-scale manufacturing.

In terms of applications, H-Dap-OH.HBr has shown promise in several therapeutic areas. For instance, studies have demonstrated its potential as a modulator of ion channels, which are critical for various physiological processes such as nerve signaling and muscle contraction. Researchers have explored the ability of H-Dap-OH.HBr to interact with voltage-gated sodium channels, making it a candidate for treating conditions like epilepsy and chronic pain. Additionally, preliminary experiments suggest that H-Dap-OH.HBr may exhibit anti-inflammatory properties, further expanding its potential therapeutic uses.

The pharmacokinetic profile of H-Dap-OH.HBr is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is essential for optimizing its therapeutic efficacy and minimizing adverse effects. Recent studies have utilized in vitro models and animal testing to assess the bioavailability and metabolic pathways of H-Dap-OH.HBr. These findings have provided valuable data for designing clinical trials and refining dosing regimens.

Moreover, computational modeling has emerged as a powerful tool for predicting the behavior of H-Dap-OH.HBr in biological systems. By employing molecular docking simulations and quantum mechanics calculations, researchers can identify potential binding sites on target proteins and assess the stability of drug-receptor complexes. These computational approaches have significantly accelerated the drug discovery process for H-Dap-OH.HBr, enabling scientists to focus on promising leads with higher likelihoods of success.

In conclusion, H-Dap-OH.HBr (CAS No: 1186-65-8) is a compound with intriguing chemical properties and diverse potential applications. Its stereochemistry, synthesis methods, pharmacokinetics, and therapeutic implications have been extensively studied in recent years. As research continues to uncover new insights into this compound's behavior and interactions within biological systems, it holds great promise for advancing drug development efforts across multiple therapeutic areas.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.